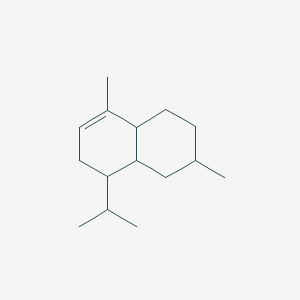

Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.

Description

The compound Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv. is a bicyclic sesquiterpene belonging to the cadinane family. Its IUPAC name reflects a decahydronaphthalene backbone with methyl groups at positions 1 and 6, an isopropyl group at position 4, and partial dehydrogenation (didehydro deriv.) . Key identifiers include:

- Molecular formula: C₁₅H₂₆ (fully saturated analogs: C₁₅H₂₈) .

- CAS Registry Numbers: 108910-53-8 (didehydro deriv.) and 29788-41-8 (decahydro parent compound) .

- Stereochemistry: The (1S,4S,4aS,6S,8aS) configuration defines its rigid bicyclic structure, critical for biological interactions .

This compound occurs naturally in essential oils of plants such as Pinus edulis and Salvia sclarea, where it contributes to aromatic profiles . Industrially, it is used in fragrances due to its woody, spicy notes .

Properties

IUPAC Name |

3,8-dimethyl-5-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,10-11,13-15H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBJOURASGCRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C(CC=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26 | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadinene is a clear yellow to lime green oily liquid with a characteristic odor. (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

-184 °F at 9 mmHg (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.908 to 0.925 at 77 °F (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

40 mmHg at 355.6 °F ; 1 mmHg at 214.3 °F; 760 mmHg at 527 °F (NTP, 1992) | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29350-73-0 | |

| Record name | CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1S-(1α,4α,4aα,6α,8aβ)]-decahydro-4-isopropyl-1,6-dimethylnaphthalene, didehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Naphthalene derivatives are a significant class of organic compounds with diverse biological activities. The compound Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- , also known as Muurolane , has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H28

- Molecular Weight: 208.39 g/mol

- CAS Registry Number: 29788-41-8

- Structural Characteristics: The compound features a bicyclic structure typical of naphthalene derivatives, which contributes to its biological activity.

Biological Activity Overview

Naphthalene derivatives exhibit a range of biological activities including:

- Antimicrobial Activity: Studies have shown that naphthalene derivatives can inhibit the growth of various bacteria and fungi.

- Antioxidant Properties: These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

- Cytotoxic Effects: Some naphthalene derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

The biological activity of Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- is attributed to several mechanisms:

- Interference with Cellular Membranes: The hydrophobic nature of naphthalene derivatives allows them to integrate into lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular function.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that naphthalene derivatives can induce ROS production, contributing to their cytotoxic effects.

Antimicrobial Activity

A study conducted on various naphthalene derivatives, including the didehydro derivative of interest, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to conventional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Naphthalene Derivative | 32 | E. coli |

| Naphthalene Derivative | 16 | S. aureus |

Antioxidant Activity

Research utilizing DPPH radical scavenging assays revealed that Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- exhibited notable antioxidant activity. The compound showed a dose-dependent response with significant inhibition of DPPH radicals at concentrations above 50 µg/mL.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 25 | 30 |

| 50 | 65 |

| 100 | 85 |

Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µg/mL. Flow cytometry analysis confirmed increased annexin V positive cells indicative of early apoptosis.

Scientific Research Applications

Organic Chemistry Applications

Naphthalene derivatives are significant in organic synthesis due to their structural versatility. The compound can serve as a precursor for synthesizing various functionalized compounds.

Key Applications:

- Synthesis of Complex Molecules: The structure allows for functionalization at multiple sites, facilitating the synthesis of complex organic molecules.

- Intermediate in Chemical Reactions: It acts as an intermediate in reactions involving electrophilic aromatic substitution due to the presence of alkyl groups that can stabilize carbocations formed during the reaction process.

Pharmacological Research

Research into the biological activities of naphthalene derivatives has shown promising results in pharmacology. The compound's unique structure may contribute to various therapeutic effects.

Potential Pharmacological Activities:

Environmental Science

The environmental impact and behavior of naphthalene derivatives are critical areas of study due to their prevalence as pollutants and their interactions with biological systems.

Environmental Applications:

- Bioremediation Studies: Naphthalene derivatives can be involved in bioremediation processes where microorganisms degrade these compounds in contaminated environments. Their degradation pathways are essential for understanding how to mitigate pollution effectively .

- Volatile Organic Compounds (VOCs) Analysis: As a VOC, this compound is studied for its emission profiles and effects on air quality. Its presence in various matrices (e.g., indoor air) necessitates the development of analytical methods for detection and quantification .

Case Study 1: Antifungal Activity

A study examining the antifungal properties of naphthalene derivatives highlighted their effectiveness against specific fungal strains. The research utilized molecular docking studies to predict binding affinities and mechanisms of action against fungal enzymes .

Case Study 2: Biodegradation

Research focused on the biodegradation pathways of naphthalene derivatives demonstrated the capability of certain microbial strains to metabolize these compounds effectively. This study provided insights into potential bioremediation strategies for contaminated sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and functional properties of the target compound with analogous sesquiterpenes and naphthalene derivatives:

Key Observations:

Structural Complexity : The target compound’s bicyclic cadinane skeleton distinguishes it from linear sesquiterpenes like α-farnesene. Partial dehydrogenation enhances its aromaticity compared to fully saturated analogs (e.g., CAS 29788-41-8) .

In contrast, cadina-1,4-diene exhibits antimicrobial activity due to its conjugated diene system .

Physical Properties : The decahydro parent compound (C₁₅H₂₈) has a higher boiling point than the didehydro derivative due to increased van der Waals interactions .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally verified?

The stereochemical configuration (1S,4S,4aS,6S,8aS) can be confirmed using X-ray crystallography for single-crystal analysis or Nuclear Magnetic Resonance (NMR) spectroscopy with NOESY/ROESY experiments to detect spatial proximities between protons. For example, coupling constants in -NMR can reveal axial/equatorial orientations of substituents in the decahydronaphthalene framework. Computational methods like density functional theory (DFT) can also predict stable conformers and compare calculated vs. experimental NMR shifts .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Synthesis challenges include:

- Regioselective introduction of methyl and isopropyl groups on the decahydronaphthalene scaffold. Directed C–H activation or transition-metal-catalyzed alkylation may improve selectivity.

- Controlling stereochemistry during hydrogenation of the naphthalene precursor. Asymmetric catalytic hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can enhance enantiomeric excess.

- Purification of isomers . High-performance liquid chromatography (HPLC) with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can resolve stereoisomers .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) is optimal due to the compound’s volatility and hydrocarbon backbone. Retention indices (e.g., using Van Den Dool and Kratz calculations) can distinguish it from structurally similar sesquiterpenes. For polar derivatives, reverse-phase HPLC with UV detection (210–240 nm) is recommended .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported thermodynamic properties (e.g., boiling points)?

Discrepancies in experimental data (e.g., boiling points ranging from 240–280°C) may arise from impurities or isomer co-elution. Quantitative Structure-Property Relationship (QSPR) models, trained on experimental datasets, can predict properties like critical temperature () and pressure (). For example, McGowan’s characteristic volume () and group contribution methods (e.g., Joback-Reid) can refine predictions when validated against high-purity samples .

Q. What strategies can differentiate between cadinene isomers (e.g., α-, β-, γ-cadinene) in natural product extracts?

Differentiation requires:

- Multi-dimensional NMR : - HSQC and HMBC to map carbon-proton correlations, identifying substituent positions.

- Chiroptical spectroscopy : Electronic circular dichroism (ECD) to distinguish enantiomers based on Cotton effects.

- Isomer-specific fragmentation in MS/MS : Cadinene isomers exhibit distinct fragmentation patterns (e.g., m/z 161 for β-cadinene vs. m/z 149 for γ-cadinene) under collision-induced dissociation .

Q. How can the compound’s reactivity in Diels-Alder or oxidation reactions be optimized for functionalization?

- Diels-Alder reactivity : The conjugated diene system in didehydro derivatives (e.g., 1,3-diene moieties) can be activated using Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity.

- Oxidation : Selective epoxidation of double bonds can be achieved with meta-chloroperbenzoic acid (mCPBA), while ozonolysis followed by reductive workup cleaves specific alkene bonds. Monitor reaction progress via in situ IR spectroscopy to detect carbonyl formation .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., cytotoxicity)?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with combretastatin A-4 as a positive control. Ensure solubility in DMSO (<0.1% v/v) to avoid solvent interference.

- Anti-inflammatory potential : Measure inhibition of NF-κB activation in RAW 264.7 macrophages via luciferase reporter assays.

- Metabolic stability : Perform liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation .

Methodological Resources

- Stereochemical Analysis : Refer to IUPAC guidelines for decahydronaphthalene nomenclature and X-ray crystallography protocols .

- GC-MS Parameters : Optimize using DB-5 columns, He carrier gas, and temperature ramps (40°C to 260°C at 3°C/min) for baseline separation .

- Safety Protocols : Follow GHS guidelines (H302, H315, H319, H335) for handling acute toxicity and respiratory irritants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.